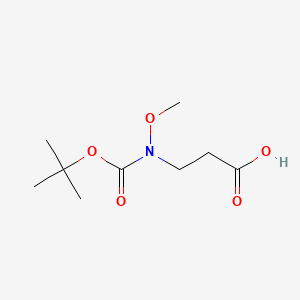

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid

Übersicht

Beschreibung

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is a chemical compound with the molecular formula C9H17NO5 and a molecular weight of 219.24 g/mol . It is also known by its IUPAC name, N-(tert-butoxycarbonyl)-N-methoxy-beta-alanine . This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid typically involves the protection of amino acids. One common method is the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the use of di-tert-butyl dicarbonate as a precursor, which reacts with the amine to form the tert-butoxycarbonyl (Boc) protected amino acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and other advanced equipment can facilitate the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis of Peptides

One of the primary applications of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This compound can be used to introduce β-amino acids into peptide chains, enhancing the structural diversity and biological activity of the resulting peptides.

Case Study: Peptide Synthesis

In a study published in the Journal of Peptide Research, researchers utilized Boc-β-N-Me-Ala-OH as an intermediate in the synthesis of enantiopure non-natural α-amino acids. The method involved protecting the amino group with Boc and subsequently coupling it with other amino acids to create complex peptide structures .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in developing inhibitors for specific biological targets. For instance, it has been used in the synthesis of compounds that inhibit mitotic kinesins, which are essential for cancer cell division.

Case Study: HSET Inhibition

A recent study explored the use of this compound in synthesizing a novel class of HSET (KIFC1) inhibitors. These inhibitors showed micromolar potency against cancer cells with centrosome amplification, indicating a promising avenue for cancer treatment . The study emphasized the importance of structural modifications facilitated by this compound to enhance inhibitory activity.

Applications in Organic Synthesis

Beyond peptide synthesis, this compound plays a role in broader organic synthesis applications. It can be used to create various derivatives that serve as precursors for more complex organic molecules.

Data Table: Comparison of Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Peptide Synthesis | Used as a protecting group for amines | Enantiopure non-natural α-amino acids |

| Medicinal Chemistry | Development of enzyme inhibitors | HSET inhibitors |

| Organic Synthesis | Precursor for diverse organic compounds | Various derivatives |

Wirkmechanismus

The mechanism of action of 3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid involves its role as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is stable under basic conditions but can be removed under acidic conditions, such as treatment with trifluoroacetic acid . This allows for selective protection and deprotection of amino groups during peptide synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid

- (S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid

- 3-Amino-(tert-butoxycarbonyl)-L-alanine

Uniqueness

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid is unique due to its methoxy group, which provides additional stability and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial.

Biologische Aktivität

3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid, a compound with the molecular formula C₉H₁₇NO₄, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and implications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes:

- tert-Butoxycarbonyl (Boc) group: A common protecting group in organic synthesis.

- Methoxy group : This methyl ether can influence the compound's conformation and stability.

The presence of these functional groups suggests that this compound may exhibit unique interactions in biological systems, particularly in peptide synthesis and drug development.

Synthesis

The synthesis of this compound typically involves:

- Protection of the amine group using the Boc strategy.

- Alkylation with methanol to introduce the methoxy group.

- Purification through crystallization or chromatography to obtain a high-purity product.

This synthetic pathway allows for the introduction of specific functionalities that can enhance biological activity.

1. Anticancer Activity

Research indicates that derivatives of propanoic acids can exhibit significant anticancer properties. For instance, studies have shown that certain analogs with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting mitotic processes. The incorporation of methoxy groups has been noted to enhance cytotoxicity against various cancer cell lines, including SK-OV3 and NCI-N87, by affecting cellular signaling pathways related to growth and survival .

The biological activity is often attributed to:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Disruption of microtubule dynamics , leading to aberrant mitotic spindle formation in cancer cells, which can trigger cell death through multipolar mitosis .

3. Case Studies

Several case studies illustrate the efficacy of similar compounds:

- A study demonstrated that a thiazole derivative with a propanoic acid backbone showed micromolar inhibition of HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells . This highlights the potential for this compound to be explored as a lead compound in anticancer drug design.

Data Table: Biological Activity Comparison

| Compound | IC50 (μM) | Target Enzyme/Pathway | Cell Line Tested |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Thiazole derivative | 0.013 | HSET (KIFC1) | Centrosome-amplified cancer cells |

| Seco-MCBI-TMI analogue | 5.4 | Unknown | SK-OV3 |

Note: TBD = To Be Determined based on further research.

Safety and Toxicity

Preliminary assessments suggest that while this compound exhibits promising biological activity, safety evaluations are crucial. The compound is classified as an irritant, necessitating careful handling during laboratory work .

Eigenschaften

IUPAC Name |

3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRKPSPBQPPPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703866 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172299-81-9 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.